Cas no 420816-02-0 (N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide)

N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide Chemical and Physical Properties
Names and Identifiers
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- [2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid,dibromide
- 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide
- N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide
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N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B535583-2.5mg |
N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide |
420816-02-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
LKT Labs | B582702-5 mg |
4,4’-o-BBV |
420816-02-0 | ≥96% | 5mg |
$74.10 | 2023-07-11 | |
LKT Labs | B582702-25 mg |
4,4’-o-BBV |
420816-02-0 | ≥96% | 25mg |
$190.80 | 2023-07-11 | |
eNovation Chemicals LLC | Y1259837-100mg |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide |
420816-02-0 | 95% | 100mg |
$435 | 2024-06-07 | |
A2B Chem LLC | AD31130-50mg |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide |
420816-02-0 | 50mg |
$225.00 | 2024-04-20 | ||
A2B Chem LLC | AD31130-10mg |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide |
420816-02-0 | 10mg |
$150.00 | 2024-04-20 | ||
A2B Chem LLC | AD31130-100mg |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide |
420816-02-0 | 100mg |
$313.00 | 2024-04-20 | ||
LKT Labs | B582702-25mg |
4,4’-o-BBV |
420816-02-0 | ≥96% | 25mg |
$200.30 | 2024-05-21 | |
LKT Labs | B582702-5mg |
4,4’-o-BBV |
420816-02-0 | ≥96% | 5mg |
$77.80 | 2024-05-21 | |
LKT Labs | B582702-100mg |
4,4’-o-BBV |
420816-02-0 | ≥96% | 100mg |
$572.30 | 2024-05-21 |
N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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3. Back matter
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide
Professional Introduction to N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide (CAS No 420816-02-0)
N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 420816-02-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a bipyridinium core functionalized with benzyl boronic acids, makes it particularly valuable for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic frameworks.
The bipyridinium moiety in N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide serves as an excellent ligand system, facilitating the coordination of transition metals and enhancing catalytic efficiency. This property has been leveraged in numerous studies aimed at developing novel catalysts for organic transformations. Recent research has highlighted its role in the development of palladium-catalyzed reactions, where it acts as a ligand to improve selectivity and yield.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The benzyl boronic acid groups provide reactive sites for further functionalization, enabling the synthesis of a wide array of pharmacophores. This has led to its incorporation in various drug discovery programs, particularly where the construction of bipyridine-based therapeutic agents is desired. For instance, derivatives of this compound have been explored as potential inhibitors of metalloproteinases, which are implicated in several diseases including cancer and inflammation.
Recent advancements in computational chemistry have further elucidated the mechanistic insights of reactions involving N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide. Molecular modeling studies have demonstrated that the compound's structure optimally positions the boronic acid groups for effective participation in cross-coupling reactions, while the bipyridinium ligand stabilizes metal centers through chelation. These findings have not only enhanced our understanding of its reactivity but also provided a framework for designing more efficient synthetic protocols.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in targeted drug delivery systems. The bipyridinium core can be integrated into polymers or nanoparticles designed for specific therapeutic applications. For example, studies have investigated its use in creating stimuli-responsive drug carriers that release their payload upon encountering specific biological conditions. This approach holds promise for improving the efficacy and reducing side effects of conventional therapies.
In addition to its pharmaceutical applications, N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide has found utility in materials science. Its ability to form stable complexes with transition metals has been exploited in the development of luminescent materials and sensors. These materials exhibit unique optical properties that make them suitable for applications such as bioimaging and environmental monitoring. The compound's stability under various conditions further enhances its appeal for such applications.
The synthesis of N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide presents an interesting challenge due to its complex structure. However, recent methodological improvements have streamlined its preparation, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and controlled polymerization methods have been refined to yield high-purity samples efficiently. These advancements have contributed to a surge in interest among researchers who require high-quality starting materials for their investigations.
The future prospects of this compound are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions continues to evolve, so too will the ways in which N,N'-4,4'-Bis(benzyl-2-boronic Acid)bipyridinium Dibromide is utilized across different scientific disciplines. Its role in catalysis, medicinal chemistry, and materials science underscores its importance as a versatile chemical entity with far-reaching implications.
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